molecular formula C19H27N3O B5432929 N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide

カタログ番号 B5432929
分子量: 313.4 g/mol
InChIキー: CVAONMCQZRZOKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide, also known as A-366, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression through their interaction with acetylated histones. A-366 has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer and other diseases.

作用機序

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide targets the bromodomain of BRD4, which is essential for its function in gene regulation. By inhibiting BRD4, this compound disrupts the expression of genes involved in cell growth and survival, leading to the inhibition of tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be selective for BRD4, with minimal off-target effects. In pre-clinical studies, this compound has been well-tolerated and has shown minimal toxicity.

実験室実験の利点と制限

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic profile. This compound has also been shown to be effective in pre-clinical models of cancer, making it a promising therapeutic agent. However, this compound has some limitations, including its cost and availability. This compound is a relatively new compound, and its long-term safety and efficacy have not yet been established.

将来の方向性

There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide. One area of interest is the development of combination therapies that include this compound, such as combining this compound with other anti-cancer therapies to enhance their efficacy. Another area of interest is the investigation of the role of BRD4 in other diseases, such as inflammation and autoimmune disorders. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.

合成法

The synthesis of N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide involves several steps, including the reaction of 1-adamantylmethylamine with 2-bromoacetophenone to form an intermediate, which is then reacted with methyl hydrazinecarboxylate to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.

科学的研究の応用

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has been extensively studied in pre-clinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-22(18(23)3-2-17-12-20-4-5-21-17)13-19-9-14-6-15(10-19)8-16(7-14)11-19/h4-5,12,14-16H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAONMCQZRZOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。